molecular formula C9H12ClNO B131102 (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride CAS No. 635309-62-5

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Cat. No. B131102
M. Wt: 185.65 g/mol
InChI Key: BYHOTUFEUBWUME-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a synthetic compound with the CAS Number: 55745-74-9 . It has a molecular weight of 149.19 and its IUPAC name is 2,3-dihydro-1-benzofuran-5-ylmethanamine .


Synthesis Analysis

The synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride involves several stages . The starting material is irradiated at 170° C for 3 hours in the presence of triethylamine and n-BuOH . The crude mixture is then washed with water and the organics are dried over Na2SO4, concentrated, and purified by silica gel chromatography .


Molecular Structure Analysis

The InChI Code for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is 1S/C9H11NO/c10-6-7-1-2-9-8 (5-7)3-4-11-9/h1-2,5H,3-4,6,10H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride include the reaction with triethylamine in butan-1-ol at 170℃ for 3 hours under microwave irradiation .


Physical And Chemical Properties Analysis

The compound has a boiling point of 98-100 C at 0.1 mmHg and a melting point of 251-254 C . It is a solid at room temperature and should be stored at 4C, protected from light .

Scientific Research Applications

1. Biological Efficacy in Hallucinogenic Activity

Research on 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines indicates that these compounds, including variants of (2,3-Dihydrobenzofuran-5-yl)methanamine, have been synthesized and evaluated for activity in drug-discrimination paradigms. These studies have demonstrated significant biological efficacy, contributing to the understanding of receptor interactions and binding conformations in hallucinogenic research (Nichols et al., 1991).

2. Antimicrobial and Anticancer Properties

A study on the synthesis and characterization of 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes, including (2,3-Dihydrobenzofuran-5-yl)methanamine variants, revealed antimicrobial and anticancer activities. This research contributes to the exploration of new therapeutic avenues in antimicrobial and cancer treatment fields (Preethi et al., 2021).

3. Antihypertensive Activity

Synthesis and research on certain derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran, a compound structurally related to (2,3-Dihydrobenzofuran-5-yl)methanamine, have been investigated for antihypertensive activities. This contributes valuable insights into potential therapeutic uses of these compounds in cardiovascular medicine (Turan-Zitouni et al., 1996).

4. Antiviral Benzofuran-Transition Metal Complexes

Research on novel antiviral benzofuran-transition metal complexes has investigated the HIV inhibitory activity of these compounds, including those based on the molecular skeleton of (2,3-Dihydrobenzofuran-5-yl)methanamine. This research is significant in exploring new antiviral agents, particularly in the context of HIV (Galal et al., 2010).

5. Antiangiogenic Activity

The antiangiogenic activity of synthetic dihydrobenzofuran lignans, related to (2,3-Dihydrobenzofuran-5-yl)methanamine, has been evaluated in studies like those conducted by Apers et al. (2002). This research is crucial for understanding the potential of these compounds in inhibiting angiogenesis, which is a key process in cancer progression (Apers et al., 2002).

Safety And Hazards

The compound is classified as harmful, with hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHOTUFEUBWUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

CAS RN

635309-62-5
Record name 5-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635309-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Albujuq, JJ Meana, R Diez-Alarcia… - Journal of Medicinal …, 2023 - ACS Publications
There is concern for important adverse effects with use of second-generation antipsychotics in Parkinson’s disease psychosis (PDP) and dementia-related psychosis. Pimavanserin is …
Number of citations: 5 pubs.acs.org

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